molecular formula C8H14Cl2 B3057546 1,4-bis(chloromethyl)cyclohexane CAS No. 824-93-1

1,4-bis(chloromethyl)cyclohexane

Cat. No.: B3057546
CAS No.: 824-93-1
M. Wt: 181.1 g/mol
InChI Key: VUBDYLKZHRQEBS-UHFFFAOYSA-N
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Description

1,4-bis(chloromethyl)cyclohexane is an organic compound with the molecular formula C₈H₁₄Cl₂. It is a derivative of cyclohexane, where two hydrogen atoms at the 1 and 4 positions are replaced by chloromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-bis(chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

Cyclohexane+2CH2O+2HClThis compound+2H2O\text{Cyclohexane} + 2 \text{CH}_2\text{O} + 2 \text{HCl} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} Cyclohexane+2CH2​O+2HCl→this compound+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize by-products. The use of high-purity reagents and optimized reaction parameters is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4-bis(chloromethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can convert the chloromethyl groups to methyl groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 1,4-bis(aminomethyl)cyclohexane or 1,4-bis(hydroxymethyl)cyclohexane.

    Oxidation: Formation of 1,4-cyclohexanedicarboxylic acid.

    Reduction: Formation of 1,4-dimethylcyclohexane.

Scientific Research Applications

1,4-bis(chloromethyl)cyclohexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Polymer Chemistry: Employed in the preparation of cross-linked polymers and resins.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Pharmaceuticals: Investigated for potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of 1,4-bis(chloromethyl)cyclohexane involves its reactivity towards nucleophiles. The chloromethyl groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a building block for more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(bromomethyl)cyclohexane: Similar structure but with bromine atoms instead of chlorine.

    1,4-bis(hydroxymethyl)cyclohexane: Hydroxyl groups replace the chloromethyl groups.

    1,4-dimethylcyclohexane: Methyl groups replace the chloromethyl groups.

Uniqueness

1,4-bis(chloromethyl)cyclohexane is unique due to its specific reactivity and the versatility of its chloromethyl groups. This makes it a valuable intermediate in organic synthesis and materials science, offering distinct advantages over similar compounds in certain applications .

Properties

IUPAC Name

1,4-bis(chloromethyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBDYLKZHRQEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061181
Record name Cyclohexane, 1,4-bis(chloromethyl)-
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Molecular Weight

181.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-93-1
Record name 1,4-Bis(chloromethyl)cyclohexane
Source CAS Common Chemistry
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Record name Cyclohexane, 1,4-bis(chloromethyl)-
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Record name NSC83569
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Record name Cyclohexane, 1,4-bis(chloromethyl)-
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Record name Cyclohexane, 1,4-bis(chloromethyl)-
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Record name 1,4-bis(chloromethyl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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